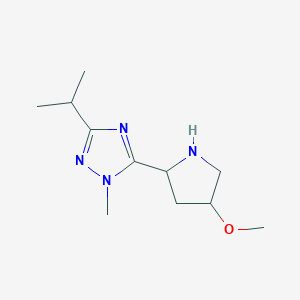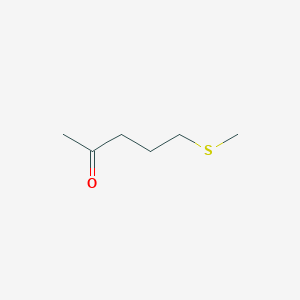
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound containing two thiophene rings. Thiophene is a five-membered ring with one sulfur atom, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its unique structure, which includes both an acetyl and a carbaldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize yield and purity. For example, the use of phosphorus pentasulfide in the Paal-Knorr synthesis requires careful handling due to its reactivity .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound’s thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The acetyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group.
5-(5-Prop-1-ynylthiophen-2-yl)thiophene-2-carbaldehyde: Contains a prop-1-ynyl group instead of an acetyl group.
Uniqueness
5-(5-Acetylthiophen-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity and potential biological activity. Its dual thiophene rings also enhance its electronic properties, making it valuable in material science applications .
Propiedades
Fórmula molecular |
C11H8O2S2 |
|---|---|
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
5-(5-acetylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H8O2S2/c1-7(13)9-4-5-11(15-9)10-3-2-8(6-12)14-10/h2-6H,1H3 |
Clave InChI |
UOSKEPMNJRWJFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)





